Methyl 3-oxotetradeca-6,8-dienoate
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Overview
Description
Methyl 3-oxotetradeca-6,8-dienoate is an organic compound with the molecular formula C15H24O3 It is a methyl ester derivative of a tetradecadienoic acid, characterized by the presence of a keto group at the third carbon and conjugated double bonds at the sixth and eighth positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-oxotetradeca-6,8-dienoate typically involves the esterification of the corresponding tetradecadienoic acid. One common method is the Fischer esterification, where the acid reacts with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized catalysts to enhance yield and purity. The process parameters such as temperature, pressure, and reaction time are carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-oxotetradeca-6,8-dienoate can undergo various chemical reactions, including:
Oxidation: The keto group can be further oxidized to form carboxylic acids.
Reduction: The double bonds and the keto group can be reduced to form saturated compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the keto group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like Grignard reagents (RMgX) can be employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and their derivatives.
Reduction: Saturated esters and alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl 3-oxotetradeca-6,8-dienoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-oxotetradeca-6,8-dienoate involves its interaction with various molecular targets. The keto group and double bonds play a crucial role in its reactivity. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. The pathways involved may include oxidation-reduction reactions and nucleophilic substitutions.
Comparison with Similar Compounds
Similar Compounds
- Methyl tetradeca-5,8-dienoate
- Methyl hexadeca-7,10-dienoate
- Methyl dodeca-3,6-dienoate
Uniqueness
Methyl 3-oxotetradeca-6,8-dienoate is unique due to the presence of a keto group at the third carbon, which significantly influences its chemical reactivity and potential applications. The conjugated double bonds also contribute to its distinct properties compared to other similar compounds.
Properties
CAS No. |
63072-56-0 |
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Molecular Formula |
C15H24O3 |
Molecular Weight |
252.35 g/mol |
IUPAC Name |
methyl 3-oxotetradeca-6,8-dienoate |
InChI |
InChI=1S/C15H24O3/c1-3-4-5-6-7-8-9-10-11-12-14(16)13-15(17)18-2/h7-10H,3-6,11-13H2,1-2H3 |
InChI Key |
BMLCWLKGHJTWBL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CC=CCCC(=O)CC(=O)OC |
Origin of Product |
United States |
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